5-(Ethylthio)isoindolin-1-one
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Overview
Description
5-(Ethylthio)isoindolin-1-one is a heterocyclic compound that belongs to the isoindolinone family Isoindolinones are known for their diverse biological activities and are found in various natural products and pharmaceutical molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylthio)isoindolin-1-one can be achieved through various methods. One common approach involves the selective addition of organometallic reagents to phthalimide derivatives, followed by reduction and cyclization reactions . Another method includes the treatment of 2-alkynylbenzoic acids with primary amines under oxidative conditions to form the isoindolinone core . Ultrasonic irradiation has also been employed to enhance the efficiency and yield of the synthesis .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that can be performed in multigram quantities. The use of ultrasonic irradiation and other green chemistry approaches helps in achieving high yields and selectivity while minimizing the use of hazardous materials .
Chemical Reactions Analysis
Types of Reactions
5-(Ethylthio)isoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the isoindolinone core to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the isoindolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and amines are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted isoindolinones .
Scientific Research Applications
5-(Ethylthio)isoindolin-1-one has a wide range of applications in scientific research, including:
Chemistry: It serves as a versatile building block for the synthesis of complex molecules and materials.
Mechanism of Action
The mechanism of action of 5-(Ethylthio)isoindolin-1-one involves its interaction with specific molecular targets and pathways. For example, it has been identified as a potential inhibitor of cyclin-dependent kinase 7 (CDK7), which plays a crucial role in cell cycle regulation . The compound binds to the active site of CDK7, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Isoindolin-1-one: The parent compound without the ethylthio group.
3-Hydroxyisoindolin-1-one: A hydroxylated derivative with different biological activities.
2-(Furan-2-ylmethyl)-6-methoxy-5-methylisoindolin-1-one: A derivative with antibacterial properties.
Uniqueness
5-(Ethylthio)isoindolin-1-one is unique due to the presence of the ethylthio group, which imparts distinct chemical properties and enhances its biological activities. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H11NOS |
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Molecular Weight |
193.27 g/mol |
IUPAC Name |
5-ethylsulfanyl-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C10H11NOS/c1-2-13-8-3-4-9-7(5-8)6-11-10(9)12/h3-5H,2,6H2,1H3,(H,11,12) |
InChI Key |
LLRNEUZYYBZNQT-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC2=C(C=C1)C(=O)NC2 |
Origin of Product |
United States |
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